molecular formula C23H33NO2 B1678735 尼卡汀 CAS No. 150443-71-3

尼卡汀

货号 B1678735
CAS 编号: 150443-71-3
分子量: 355.5 g/mol
InChI 键: YNBBIPPQHYZTQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicanartine belongs to the class of organic compounds known as phenylpropanes . It has been identified in human blood . Nicanartine is known to improve the in vitro resistance of LDL (low-density lipoproteins) to oxidation .

科学研究应用

糖尿病视网膜病变的抗氧化治疗

Hammes 等人(1997 年)的一项研究调查了尼卡汀作为大鼠实验性糖尿病视网膜病变中抗氧化治疗的有效性。研究发现,虽然尼卡汀可以改善糖尿病引起的一些异常,例如内皮细胞和周细胞的变化,但它并不能抑制视网膜晚期糖基化终产物的增加。这表明尼卡汀的抗氧化治疗在糖尿病视网膜病变中只有有限的益处,至少在该糖尿病啮齿动物模型中是这样 (Hammes 等人,1997 年)

脂蛋白氧化抗性

Dailly 等人(1996 年)的研究重点是尼卡汀对脂蛋白氧化抗性的影响。研究发现,尼卡汀延迟了各种脂蛋白类别的氧化,包括 HDL、LDL 和 VLDL。结果表明尼卡汀作为一种提高脂蛋白体外抗氧化性的药物的潜力,突出了其在管理氧化应激相关疾病中的作用 (Dailly 等人,1996 年)

对增殖和炎症反应的影响

Wohlfrom 等人(1998 年)探讨了尼卡汀对兔模型中球囊血管成形术后增殖和炎症反应的影响。研究表明,尼卡汀治疗导致进行 DNA 合成的细胞和内膜巨噬细胞显着减少。这表明尼卡汀可能有效降低冠状动脉疾病介入治疗后的增殖和炎症反应 (Wohlfrom 等人,1998 年)

动脉粥样硬化实验模型

Heinle 等人(1996 年)研究了尼卡汀在动脉粥样硬化实验模型中的作用。研究表明,在用药组中斑块生长减少,内皮功能改善,表明尼卡汀在减少动脉粥样硬化斑块形成和增强血管健康方面具有潜在疗效 (Heinle 等人,1996 年)

抑制脂质过氧化

Dailly(2000 年)的一项研究调查了尼卡汀抑制人血中脂质过氧化的能力。这项研究表明,尼卡汀提高了 LDL 体外抗氧化性,并有可能在体内抑制脂质过氧化,突出了其在涉及氧化应激和脂质过氧化过程的疾病中的潜在治疗用途 (Dailly,2000 年)

对纤溶酶原激活物抑制剂的影响

Okada 等人(1996 年)探讨了尼卡汀对纤溶酶原激活物抑制剂 1 型 (PAI-1) 产生的影响。研究发现,尼卡汀降低了培养的人血管内皮和血管平滑肌细胞中 PAI-1 的合成。这表明尼卡汀通过作用于血管细胞中的 PAI-1 合成,在改善动脉粥样硬化过程中具有潜在作用 (Okada 等人,1996 年)

合成和抗氧化性能

Pugovics 等人(1998 年)开发了一种大规模合成尼卡汀及其类似物的程序。尼卡汀及其硫杂类似物的合成突出了人们对开发和优化这种化合物用于医疗应用的持续兴趣,特别是与它的抗动脉粥样硬化特性有关 (Pugovics 等人,1998 年)

属性

IUPAC Name

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBIPPQHYZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164552
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicanartine

CAS RN

150443-71-3
Record name Nicanartine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICANARTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicanartine
Reactant of Route 2
Reactant of Route 2
Nicanartine
Reactant of Route 3
Reactant of Route 3
Nicanartine
Reactant of Route 4
Reactant of Route 4
Nicanartine
Reactant of Route 5
Reactant of Route 5
Nicanartine
Reactant of Route 6
Reactant of Route 6
Nicanartine

Citations

For This Compound
154
Citations
HP Hammes, A Bartmann, L Engel, P Wülfroth - Diabetologia, 1997 - Springer
… reduced in nicanartine treated animals, indicating a specific effect of nicanartine on the vasculature in diabetes (Fig. 1 c). To test whether treatment with nicanartine would reduce the …
Number of citations: 112 link.springer.com
A Lupp, S Kerst, E Karge, G Quack, W Klinger - … and Toxicologic Pathology, 1998 - Elsevier
… in the present study with nicanartine corresponds well with the data from literature (see eg WDLFROTH 1995). Though not so pronounced in contrast to nicanartine, the antioxidative …
Number of citations: 21 www.sciencedirect.com
E Dailly, S Urien, P Wülfroth, JP Tillement - Pharmaceutical research, 1996 - Springer
… the plasma protein binding of nicanartine and to measure its … nicanartine, one may suggest that (a) the AAGnicanartine … in nicanartine consummed by oxidation or (b) the nicanartine …
Number of citations: 2 link.springer.com
M Wohlfrom, S Hanke, J Kamenz, R Voisard… - Coronary artery …, 1998 - journals.lww.com
Background: Antioxidant treatment seems to reduce the development of restenosis after percutaneous transluminal angioplasty. In this study, the effect of Nicanartine, a new antioxidant …
Number of citations: 4 journals.lww.com
H Okada, C Lundgren, SL Brown, B Vinogradsky… - Current therapeutic …, 1996 - Elsevier
… Etofibrate and nicanartine had more … nicanartine treatment lowered both plasma cholesterol and triglyceride levels significantly. Administration of 0.4% etofibrate or nicanartine …
Number of citations: 1 www.sciencedirect.com
H Heinle, P Wülfroth, G Quack, F Lang - Arzneimittel-forschung, 1996 - europepmc.org
Transmural direct current (DC) stimulation of rabbit carotid arteries for 4 weeks was used for induction of atherosclerotic lesions. Ten animals received nicanartine (5-(3, 5-di-tert-butyl)-4-…
Number of citations: 2 europepmc.org
HP Hammes, A Bartmann, L Engel, PM Wuelfroth - Atherosclerosis, 1995 - elibrary.ru
… Both abnormalities were significantly ameliorated by Nicanartine (p<0.001 vs … Nicanartine is beneficial on certain experimental features of early diabetic retinopathy and that Nicanartine …
Number of citations: 3 elibrary.ru
M Lange, G Quack, H Heinle - Atherosclerosis, 1997 - elibrary.ru
… We administered a) probucol or nicanartine to WHHL rabbits, b) nicanartine to cholesterol-fed New Zealand rabbits for 2-6 months. Elasticity of excised rings of a.carotis was determined …
Number of citations: 3 elibrary.ru
E Dailly, S Urien, JP Tillement - Free radical research, 1998 - Taylor & Francis
… Lipophilic drugs such as a-tocopherol, probucol, nicanartine inhibited EMF as did ascorbic acid, a hydrophilic antioxidant (Table I). This inhibition of peroxidation is usually explained by …
Number of citations: 3 www.tandfonline.com
E Dailly - Annales Pharmaceutiques Francaises, 2000 - europepmc.org
Numerous studies suggest that lipid peroxidation is involved in the atherosclerosis and hemolytic disease processes. Nicanartine improves in vitro resistance of LDL (low density …
Number of citations: 2 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。